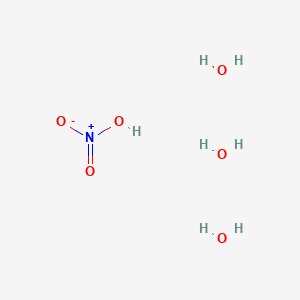

Nitrate trihydrate

Description

BenchChem offers high-quality Nitrate trihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nitrate trihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13444-83-2 |

|---|---|

Molecular Formula |

H7NO6 |

Molecular Weight |

117.06 g/mol |

IUPAC Name |

nitric acid;trihydrate |

InChI |

InChI=1S/HNO3.3H2O/c2-1(3)4;;;/h(H,2,3,4);3*1H2 |

InChI Key |

OSFGNZOUZOPXBL-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)(O)[O-].O.O.O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Metal Nitrate Hydrates: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of selected transition metal nitrate hydrates, namely copper(II) nitrate trihydrate, cobalt(II) nitrate hexahydrate, and nickel(II) nitrate hexahydrate. These compounds are of significant interest in various fields, including catalysis, materials science, and as precursors in the synthesis of therapeutic agents and nanomaterials. This document details standardized experimental protocols, presents key characterization data in a comparative format, and explores the relevance of metal ions in biological signaling pathways pertinent to drug development.

Synthesis of Metal Nitrate Hydrates

The synthesis of metal nitrate hydrates can be achieved through several straightforward acid-base or redox reactions. The most common methods involve the reaction of the corresponding metal, metal oxide, metal hydroxide, or metal carbonate with nitric acid. Below are detailed protocols for the synthesis of copper(II) nitrate trihydrate, cobalt(II) nitrate hexahydrate, and nickel(II) nitrate hexahydrate.

Experimental Protocols

1.1.1. Synthesis of Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O)

-

Method 1: Reaction of Copper(II) Oxide with Nitric Acid .

-

Procedure: To a beaker containing a known mass of copper(II) oxide (CuO), slowly add a stoichiometric amount of concentrated nitric acid (HNO₃) with continuous stirring in a fume hood. The reaction is exothermic and will produce heat. Once the CuO has completely dissolved, the resulting blue solution is gently heated to concentrate it, and then allowed to cool slowly at room temperature. Blue crystals of copper(II) nitrate trihydrate will form, which can then be collected by filtration, washed with a small amount of cold deionized water, and dried in a desiccator.[1]

-

-

Method 2: Reaction of Metallic Copper with Nitric Acid .

-

Procedure: Place copper metal (turnings or wire) in a flask and add dilute nitric acid in a well-ventilated fume hood. The reaction will produce nitrogen oxides, which are toxic gases. The reaction is complete when the copper metal has fully dissolved. The resulting blue solution is then filtered to remove any unreacted copper and concentrated by gentle heating. Upon cooling, blue crystals of copper(II) nitrate trihydrate will precipitate.[2]

-

1.1.2. Synthesis of Cobalt(II) Nitrate Hexahydrate (Co(NO₃)₂·6H₂O)

-

Method: Reaction of Cobalt(II) Carbonate with Nitric Acid .

-

Procedure: In a fume hood, add a measured quantity of cobalt(II) carbonate (CoCO₃) in small portions to a beaker containing dilute nitric acid, stirring continuously. Effervescence (release of CO₂) will be observed. Continue adding the carbonate until the effervescence ceases, indicating the neutralization of the acid. Gently heat the resulting red solution to concentrate it, then allow it to cool slowly. Red monoclinic crystals of cobalt(II) nitrate hexahydrate will form and can be isolated by filtration.[3]

-

1.1.3. Synthesis of Nickel(II) Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O)

-

Method: Reaction of Nickel(II) Oxide with Nitric Acid .

-

Procedure: Add nickel(II) oxide (NiO) to a beaker containing nitric acid with constant stirring in a fume hood. The mixture is gently heated to facilitate the reaction. Once the nickel oxide has completely dissolved, the green solution is filtered and concentrated by heating. Upon cooling, green monoclinic crystals of nickel(II) nitrate hexahydrate will crystallize out of the solution.[1]

-

Characterization of Metal Nitrate Hydrates

The synthesized metal nitrate hydrates are typically characterized by various analytical techniques to confirm their identity and purity. Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the characteristic vibrational modes of the nitrate and water molecules, while thermal analysis (Thermogravimetric Analysis/Differential Thermal Analysis - TGA/DTA) provides information about their thermal stability and decomposition behavior.

Data Presentation

Table 1: FTIR Spectroscopy Data for Metal Nitrate Hydrates

| Compound | Wavenumber (cm⁻¹) | Assignment |

| Copper(II) Nitrate Trihydrate | ~3500-3200 | O-H stretching of water molecules |

| ~1630 | H-O-H bending of water molecules | |

| ~1500-1400 | Asymmetric N-O stretching of nitrate | |

| ~1380 | Symmetric N-O stretching of nitrate | |

| ~820 | Out-of-plane bending of nitrate | |

| Cobalt(II) Nitrate Hexahydrate | ~3400 | O-H stretching of water molecules[4] |

| ~1650 | Antisymmetric stretching of N=O[4] | |

| ~1392 | Symmetric stretching of N=O[4] | |

| ~826 | Out-of-plane bending of N-O[4] | |

| Nickel(II) Nitrate Hexahydrate | ~3500-3200 | O-H stretching of water molecules |

| ~1630 | N=O stretching[5] | |

| ~1452, ~1337 | Asymmetric NO₃ stretching[5] |

Table 2: Thermal Analysis Data for Metal Nitrate Hydrates

| Compound | Temperature Range (°C) | Event | Mass Loss (%) |

| Copper(II) Nitrate Trihydrate | 84 - 208 | Dehydration and initial decomposition[6] | ~35.4 |

| 225 - 347 | Decomposition to copper oxide (CuO)[6] | ~22.9 | |

| Cobalt(II) Nitrate Hexahydrate | 35 - 180 | Dehydration (loss of water molecules) | Varies with intermediate hydrates formed |

| >180 | Decomposition to cobalt oxides | - | |

| Nickel(II) Nitrate Hexahydrate | ~38 - 152 (~310 - 425 K) | Loss of water of hydration[3] | ~18 |

| ~152 - 275 (~425 - 550 K) | Formation of basic nickel nitrate[3] | ~55 | |

| ~275 - 427 (~550 - 700 K) | Decomposition to nickel oxide (NiO)[3] | Further loss to a final residue of ~25% |

Role in Drug Development: A Focus on Copper and Angiogenesis

Metal ions are crucial for a multitude of biological processes and their unique properties are increasingly being harnessed in drug design.[7][8][9] Copper, for instance, is an essential trace element that plays a critical role in angiogenesis, the formation of new blood vessels.[10][11] This process is vital for tumor growth and metastasis, making the modulation of copper levels a potential therapeutic strategy in oncology.[10]

Copper is known to activate hypoxia-inducible factor-1α (HIF-1α), a key transcription factor that regulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[10] The interaction of VEGF with its receptor (VEGFR) on endothelial cells triggers a signaling cascade that leads to cell proliferation, migration, and the formation of new blood vessels.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a typical synthesis workflow for metal nitrate hydrates and the copper-mediated HIF-1α/VEGF signaling pathway.

Caption: General experimental workflow for the synthesis of metal nitrate hydrates.

Caption: Simplified signaling pathway of copper-mediated angiogenesis via HIF-1α and VEGF.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jetir.org [jetir.org]

An In-depth Technical Guide to the Crystal Structure of Nitric Acid Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric acid trihydrate (HNO₃·3H₂O) is a crystalline solid of significant interest, not only for its fundamental role in atmospheric chemistry, particularly in the formation of polar stratospheric clouds which are implicated in ozone depletion, but also as a model system for studying proton hydration and hydrogen bonding in crystalline matrices. Structurally, it is more accurately described as diaquaoxonium nitrate, [H₇O₃]⁺[NO₃]⁻, highlighting the complete proton transfer from the nitric acid molecule to a water trimer. This guide provides a comprehensive technical overview of the crystal structure of the stable β-form of nitric acid trihydrate, detailing its crystallographic parameters, molecular geometry, and the intricate hydrogen-bonding network that defines its architecture. The experimental protocols for its characterization by single-crystal X-ray diffraction are also elucidated.

Crystal Structure Analysis of β-Nitric Acid Trihydrate

The definitive crystal structure of the stable β-form of nitric acid trihydrate was determined by Taesler and Olovsson in 1975 through single-crystal X-ray diffraction studies at low temperatures.[1]

Crystallographic Data

The crystal structure of β-nitric acid trihydrate has been characterized as orthorhombic. The fundamental crystallographic data are summarized in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.4845 (4) |

| b (Å) | 14.6836 (9) |

| c (Å) | 3.4355 (2) |

| V (ų) | 478.45 |

| Z | 4 |

| Temperature (K) | 85 |

| Dx (g·cm⁻³) | 1.625 |

Data sourced from Taesler and Olovsson (1975).[1]

Molecular Structure and Hydrogen Bonding

The structure is ionic, consisting of nitrate anions (NO₃⁻) and diaquaoxonium cations (H₇O₃⁺). The diaquaoxonium ion is formed by a central oxonium ion (H₃O⁺) strongly hydrogen-bonded to two water molecules. These H₇O₃⁺ units are further linked together by longer hydrogen bonds to form spiral chains. These chains are, in turn, connected to the nitrate ions via hydrogen bonds, creating a three-dimensional network.

The nitrate ion is essentially planar, with N-O bond lengths that are nearly equal, consistent with its resonant structure. One oxygen atom of the nitrate ion is involved in two hydrogen bonds, while the other two oxygen atoms each accept one hydrogen bond.

Key intermolecular bond distances and angles that define the hydrogen-bonding network are presented below.

| Bond/Angle | Atoms Involved | **Distance (Å) / Angle (°) ** |

| Hydrogen Bond | O(H₂O)···O(H₃O⁺) | 2.482 (2) |

| Hydrogen Bond | O(H₂O)···O(H₃O⁺) | 2.576 (2) |

| Hydrogen Bond | O(H₇O₃⁺)···O(H₇O₃⁺) | 2.800 (2) |

| N-O Bond Distance | N-O(1) | 1.261 (2) |

| N-O Bond Distance | N-O(2) | 1.242 (2) |

| N-O Bond Distance | N-O(3) | 1.248 (2) |

| O-N-O Angle | O(1)-N-O(2) | 119.9 (1) |

| O-N-O Angle | O(1)-N-O(3) | 119.2 (1) |

| O-N-O Angle | O(2)-N-O(3) | 120.9 (1) |

Data sourced from Taesler and Olovsson (1975).[1]

Experimental Protocols

The determination of the crystal structure of nitric acid trihydrate involves several critical experimental steps, from crystal growth to data analysis.

Single Crystal Growth

-

Preparation of the Solution : An aqueous solution of nitric acid with a molar ratio of approximately 1:3 (HNO₃:H₂O) is prepared.

-

Crystallization : The solution is sealed in a thin-walled glass capillary tube.

-

Temperature Control : The capillary is cooled, and the temperature is carefully controlled to promote the growth of single crystals. For β-nitric acid trihydrate, crystals are grown with the c-axis preferentially aligned along the axis of the capillary. The melting point of the crystals is confirmed to be approximately -18.5°C.

Single-Crystal X-ray Diffraction Data Collection

-

Mounting : A suitable single crystal is selected and mounted on a goniometer head.

-

Low-Temperature Conditions : The crystal is cooled to a low temperature (e.g., 85 K) using a cryostream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions.

-

Diffractometer : A four-circle diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) is used for data collection.

-

Data Collection Strategy : The diffractometer is programmed to collect reflection data over a range of crystal orientations. This is typically achieved by a series of ω-scans. Data is collected for a complete, unique set of reflections.

Structure Solution and Refinement

-

Data Reduction : The raw diffraction data is processed to correct for experimental factors such as background scattering, Lorentz, and polarization effects.

-

Space Group Determination : The systematic absences in the diffraction pattern are analyzed to determine the space group of the crystal. For β-nitric acid trihydrate, the absences (h00 with h odd, 0k0 with k odd, and 00l with l odd) are consistent with the space group P2₁2₁2₁.

-

Structure Solution : The initial positions of the heavier atoms (oxygen and nitrogen) are determined using direct methods or Patterson methods.

-

Structure Refinement : The atomic coordinates and thermal parameters are refined using a least-squares minimization procedure. This process iteratively adjusts the structural model to minimize the difference between the observed and calculated structure factors. Difference Fourier maps are used to locate the hydrogen atoms. The final refined structure is evaluated based on the R-factor, which is a measure of the agreement between the experimental data and the structural model.

Visualization of Workflows and Structures

To better illustrate the processes and relationships described, the following diagrams are provided.

Caption: Experimental workflow for the crystal structure analysis of nitric acid trihydrate.

References

"physical and chemical properties of nitrate trihydrate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric acid trihydrate (NAT), with the chemical formula HNO₃·3H₂O, is a crystalline solid composed of nitric acid and water molecules. This compound is of significant interest in atmospheric chemistry, where it plays a crucial role in the formation of polar stratospheric clouds (PSCs). These clouds are implicated in the depletion of the ozone layer. Beyond its atmospheric relevance, understanding the physical and chemical properties of NAT is essential for various industrial processes where nitric acid and water are present at low temperatures. This guide provides a comprehensive overview of the core physical and chemical properties of nitric acid trihydrate, detailed experimental protocols, and relevant diagrams to illustrate key concepts.

Physical Properties

Nitric acid trihydrate is a white crystalline solid. Its physical properties are summarized in the table below. The existence of two polymorphs, α-NAT and β-NAT, has been identified, with β-NAT being the more stable form.

| Property | Value | Notes |

| Molar Mass | 117.06 g/mol | Calculated from the chemical formula HNO₃·3H₂O. |

| Melting Point | -18.47 °C (254.68 K) | This corresponds to the maximum on the freezing point curve for a 58.83 wt% aqueous solution of nitric acid.[1][2] |

| Appearance | White crystalline solid | |

| Vapor Pressure | Temperature-dependent | The vapor pressures of HNO₃ and H₂O over the trihydrate have been measured in the temperature range of 190 to 205 K.[3] |

| Standard Enthalpy of Formation (ΔfH°) | -1055.24 ± 0.21 kJ/mol (at 298.15 K) | For the crystalline/liquid state.[4] |

| Standard Molar Entropy (S°) | Calculated from equilibrium constants | Standard entropies for nitric acid hydrates have been calculated from vapor pressure measurements.[5] |

Chemical Properties

The chemical behavior of nitric acid trihydrate is largely dictated by the properties of nitric acid, a strong acid and a powerful oxidizing agent.

Acid-Base Reactions: In aqueous solution, nitric acid trihydrate dissociates to form hydronium ions (H₃O⁺) and nitrate ions (NO₃⁻), creating an acidic solution.[6] As a strong acid, it will react with bases in neutralization reactions. For example, with a weak base like ammonia, it forms ammonium nitrate.[7]

Oxidizing Properties: Concentrated nitric acid is a strong oxidizing agent, and this property is retained by its hydrates, particularly in solution. It can react with a variety of substances, including metals, non-metals, and organic compounds. The reactivity is dependent on the concentration of the acid and the temperature.[8]

-

Reactions with Metals: Nitric acid reacts with most metals, but the products can vary depending on the acid concentration and the metal's reactivity.[8] Dilute nitric acid can react with active metals to produce hydrogen gas, while more concentrated solutions tend to produce nitrogen oxides.

-

Reactions with Organic Compounds: Nitric acid reacts, often violently, with many organic compounds. A key reaction is nitration, where a nitro group (-NO₂) is introduced into an organic molecule. This is a fundamental process in the synthesis of many explosives and pharmaceuticals.[8][9][10] These reactions can be explosive and must be carefully controlled.[8]

Atmospheric Chemistry: In the context of atmospheric science, solid nitric acid trihydrate provides a surface for heterogeneous chemical reactions. These reactions are critical in the polar stratosphere as they convert inactive chlorine reservoir species into photochemically active forms that lead to ozone depletion.[11][12]

Experimental Protocols

Synthesis of Nitric Acid Trihydrate (Bulk)

A common laboratory method for preparing nitric acid, which can be adapted for the synthesis of its hydrates, involves the reaction of a nitrate salt with a strong, non-volatile acid like sulfuric acid, followed by distillation.[13]

Materials:

-

Potassium nitrate (KNO₃) or sodium nitrate (NaNO₃)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Distilled water

-

All-glass distillation apparatus

-

Cooling bath (e.g., ice-salt or dry ice-acetone)

Procedure:

-

Carefully add a stoichiometric amount of concentrated sulfuric acid to a nitrate salt in a round-bottom flask.

-

Gently heat the mixture to initiate the reaction and distill the nitric acid. The reaction is: KNO₃(s) + H₂SO₄(l) → KHSO₄(s) + HNO₃(g).

-

To prepare the trihydrate, the collected nitric acid needs to be diluted to approximately 54% by weight with distilled water.

-

Cool the resulting solution slowly in a cooling bath to a temperature below the melting point of NAT (-18.47 °C) to induce crystallization.

-

The crystalline nitric acid trihydrate can be isolated by filtration at low temperatures.

Preparation of Nitric Acid Trihydrate Thin Films for Spectroscopic Analysis

For spectroscopic studies, thin films of NAT are often prepared by vapor deposition.

Materials:

-

A high-vacuum chamber equipped with a cold substrate (e.g., BaF₂ or ZnSe)

-

Sources for nitric acid and water vapor

-

Temperature and pressure controllers

-

Infrared spectrometer

Procedure:

-

Cool the substrate to a temperature below the condensation point of the desired hydrate (e.g., < 195 K).

-

Introduce controlled amounts of nitric acid and water vapor into the chamber.

-

The vapors will co-deposit onto the cold substrate, forming a thin film of nitric acid hydrate.

-

The composition of the hydrate can be controlled by adjusting the partial pressures of the HNO₃ and H₂O vapors.

-

The film can be annealed by warming to allow for crystallization into the desired phase (e.g., α-NAT or β-NAT).

-

Spectroscopic measurements can then be performed in situ.

Visualizations

Phase Diagram of the Nitric Acid-Water System

The formation and stability of nitric acid trihydrate are best understood through the phase diagram of the nitric acid-water system. The diagram illustrates the different solid hydrates that form at various concentrations and temperatures.

Caption: Conceptual phase transitions in the nitric acid-water system.

Heterogeneous Reactions on NAT Surfaces in the Stratosphere

Nitric acid trihydrate plays a critical role as a surface for heterogeneous reactions that activate chlorine species, leading to ozone depletion. The following diagram illustrates this process.

Caption: Chlorine activation on NAT surfaces in the stratosphere.

References

- 1. Nitric Acid | HNO3 | CID 944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitric Acid | HNO3 | CID 944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. atct.anl.gov [atct.anl.gov]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. quora.com [quora.com]

- 7. chemicals.co.uk [chemicals.co.uk]

- 8. Nitric acid - Wikipedia [en.wikipedia.org]

- 9. Nitric Acid [organic-chemistry.org]

- 10. youtube.com [youtube.com]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. Heterogeneous reactions on nitric acid trihydrate | Semantic Scholar [semanticscholar.org]

- 13. 3 Ways to Prepare Nitric Acid - Owlcation [owlcation.com]

Thermodynamic Stability of Various Nitrate Trihydrates: An In-depth Technical Guide

Introduction

The thermodynamic stability of hydrated crystalline solids, particularly nitrate trihydrates, is a critical parameter in the fields of materials science, chemistry, and pharmaceutical development. Understanding the thermal behavior of these compounds is essential for determining their shelf-life, storage conditions, and compatibility with other substances. This technical guide provides a comprehensive overview of the thermodynamic stability of various nitrate trihydrates, with a focus on quantitative data, experimental methodologies, and the underlying factors governing their stability.

Data Presentation: Thermodynamic Properties of Nitrate Hydrates

The following tables summarize the available quantitative data for the thermodynamic stability of various metal nitrate hydrates. Data for trihydrates are presented where available, supplemented by data for other hydration states to provide a comparative context.

Table 1: Decomposition Temperatures of Various Metal Nitrate Hydrates

| Compound | Formula | Decomposition Temperature (°C) | Observations |

| Cobalt(II) Nitrate Hexahydrate | Co(NO₃)₂·6H₂O | 74 | Decomposes to the oxide.[1] |

| Cobalt(II) Nitrate Anhydrous | Co(NO₃)₂ | 100-105 | [2] |

| Iron(III) Nitrate Nonahydrate | Fe(NO₃)₃·9H₂O | 60 | [3] |

| Manganese(II) Nitrate Tetrahydrate | Mn(NO₃)₂·4H₂O | ~250 | Degrades to manganese oxide.[4] |

Note: Decomposition temperatures can be influenced by experimental conditions such as heating rate and atmosphere.

Table 2: Standard Enthalpy of Formation for Selected Nitrate Hydrates

| Compound | Formula | Standard Enthalpy of Formation (ΔfH°), kJ/mol |

| Cobalt(II) Nitrate Anhydrous | Co(NO₃)₂ | -420.5 |

| Iron(III) Nitrate Nonahydrate | Fe(NO₃)₃·9H₂O | -3339 |

| Iron(III) Nitrate Anhydrous | Fe(NO₃)₃ | -674.9 |

Experimental Protocols

The determination of the thermodynamic stability of nitrate trihydrates relies on a suite of thermal analysis techniques. The most common and powerful of these are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5]

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is used to determine the temperatures at which dehydration and decomposition occur.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of the nitrate hydrate (typically 5-10 mg) is placed in a tared TGA crucible.

-

Instrument Setup: The TGA instrument is purged with a dry, inert gas (e.g., nitrogen or argon) to provide a controlled atmosphere.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).[6]

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to identify the temperatures at which significant mass loss occurs. These steps correspond to dehydration (loss of water molecules) and decomposition (loss of gaseous products like nitrogen oxides).

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. This provides information on phase transitions (like melting and solid-solid transitions) and the enthalpy changes associated with these processes.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Heating Program: The sample and reference are subjected to the same controlled temperature program as in TGA.

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

-

Data Analysis: The DSC thermogram reveals endothermic (heat absorbing) and exothermic (heat releasing) events. Endothermic peaks typically correspond to melting and dehydration, while exothermic peaks can indicate decomposition or crystallization. The area under a peak is proportional to the enthalpy change of the transition.

Mandatory Visualization

Experimental Workflow

Factors Influencing Thermodynamic Stability

The thermodynamic stability of metal nitrate hydrates is not arbitrary but is governed by several key factors related to the properties of the metal cation.

The identity of the metal ion plays a crucial role in determining the thermal stability of the nitrate hydrate.[7] Cations with a high positive charge and a small ionic radius (i.e., high charge density) exert a strong polarizing effect on the electron cloud of the nitrate anion.[7] This polarization weakens the N-O bonds within the nitrate group, making the compound more susceptible to thermal decomposition at lower temperatures.[8] Therefore, as a general trend, the thermal stability of metal nitrates increases down a group in the periodic table as the ionic radius increases and the charge density decreases.[9]

References

- 1. Cobaltous nitrate hexahydrate | CoH12N2O12 | CID 24821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cobalt dinitrate | Co(NO3)2 | CID 25000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. iron(III) nitrate nonahydrate [chemister.ru]

- 4. researchgate.net [researchgate.net]

- 5. uh-ir.tdl.org [uh-ir.tdl.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Trends in Thermal Stability of the Carbonates and Nitrates - Mahida Academy-Building Futures [mahidaacademy.org]

A Technical Guide to the Spectroscopic Identification of Nitrate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the identification and characterization of nitrate trihydrate (HNO₃·3H₂O), a compound of interest in atmospheric chemistry and potentially relevant in pharmaceutical contexts involving nitric acid. This document outlines key spectroscopic data, details experimental protocols for analysis, and presents a logical workflow for its identification.

Spectroscopic Data for Nitrate Trihydrate

Nitrate trihydrate can exist in two polymorphic forms, α-NAT and β-NAT, which are the metastable and stable forms, respectively. Spectroscopic methods, particularly Infrared (IR) and Raman spectroscopy, are crucial for distinguishing between these polymorphs and other nitric acid hydrates.

Infrared spectroscopy probes the vibrational modes of molecules. For nitrate trihydrate, the IR spectrum is characterized by absorptions from the nitrate ion (NO₃⁻), the hydronium ion (H₃O⁺), and water molecules.

Table 1: Key Infrared Absorption Bands for β-Nitric Acid Trihydrate (β-NAT)

| Wavenumber (cm⁻¹) | Assignment | Notes |

| 3380 - 3430 | Antisymmetric O-H stretch of bound H₂O | A broad band indicative of strong hydrogen bonding within the crystal lattice.[1] |

| 1670 - 1850 | Bands of hydrated protons (H₃O⁺) | These absorptions are characteristic of the hydronium ion, confirming the acidic nature of the hydrate.[1] |

| 1300 - 1420 | Antisymmetric NO₃⁻ stretch (ν₃) | A strong and prominent absorption band that is a key identifier for the nitrate ion.[1] |

| ~830 | ν₂ out-of-plane bend of NO₃⁻ | A sharp feature that can be useful for identification, especially in atmospheric measurements of polar stratospheric clouds.[1] |

Raman spectroscopy provides complementary vibrational information to IR spectroscopy and is particularly useful for studying the low-frequency phonon modes of the crystal lattice and symmetric stretching vibrations.

Table 2: Key Raman Bands for Nitric Acid Trihydrate (NAT)

| Wavenumber (cm⁻¹) | Assignment | Notes |

| 1000 - 1080 | Symmetric NO stretch (ν₁) | This region is correlated with the low-frequency spectra and is sensitive to the hydrate form.[2] |

| 20 - 175 | Phonon bands | The low-frequency region provides a characteristic "fingerprint" for different solid phases of nitric acid hydrates, including α- and β-NAT, allowing for their distinction.[2] This information is intimately related to the structure and symmetry of the unit cell.[2] |

Experimental Protocols

The reliable spectroscopic identification of nitrate trihydrate is contingent on proper sample preparation and the use of appropriate analytical techniques.

-

Objective: To prepare α-NAT and β-NAT for spectroscopic analysis.

-

Method 1: Vapor Deposition

-

Introduce water vapor and nitric acid vapor into a high-vacuum chamber containing a substrate (e.g., Si or BaF₂) cooled to cryogenic temperatures (typically below 180 K).

-

Co-deposit the vapors onto the cold substrate to form a thin film. The initial deposit is often an amorphous mixture.

-

Anneal the film by slowly raising the temperature. The metastable α-NAT phase typically crystallizes first.

-

Further annealing at a slightly higher temperature (around 190-200 K) will induce a phase transition to the stable β-NAT form. The transition can be monitored in situ using FTIR spectroscopy.

-

-

Method 2: Quenching of Aerosols

-

Generate aerosols from a nitric acid solution of the appropriate concentration.

-

Rapidly cool (quench) the aerosols to a temperature below the freezing point to form amorphous solid particles.

-

Collect the particles on a suitable substrate for analysis.

-

Use a controlled warming process to induce crystallization to the desired polymorph, similar to the annealing process in vapor deposition.

-

-

Objective: To acquire the infrared spectrum of the prepared NAT sample.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a cryostat for low-temperature measurements.

-

Procedure:

-

Prepare the NAT sample as a thin film on an IR-transparent substrate (e.g., KBr, Si) directly within the cryostat.

-

Cool the sample to the desired temperature (e.g., 180 K).

-

Acquire the spectrum in transmission or reflection-absorption mode.

-

Collect a background spectrum of the bare, cold substrate.

-

Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum of the NAT.

-

Analyze the peak positions, shapes, and relative intensities to identify the polymorph and confirm its purity.

-

-

Objective: To obtain the Raman spectrum of the prepared NAT sample.

-

Instrumentation: A Raman spectrometer coupled to a microscope and a low-temperature stage.

-

Procedure:

-

Place the prepared NAT sample on the low-temperature stage.

-

Cool the sample to a stable, low temperature to minimize thermal degradation and fluorescence.

-

Focus the laser onto the sample using the microscope objective. Use a low laser power to avoid sample heating and phase transitions.

-

Acquire the Raman spectrum, paying particular attention to the low-frequency phonon region and the nitrate stretching region.

-

Compare the obtained spectrum with reference spectra to identify the specific hydrate and polymorph.

-

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for the preparation and spectroscopic identification of α- and β-nitric acid trihydrate.

Caption: Experimental workflow for NAT preparation and analysis.

References

Unveiling the Hygroscopic Nature of Nitrate Trihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of nitrate trihydrate, a critical consideration in research, manufacturing, and drug development. Understanding the interaction of these hydrated crystalline solids with atmospheric moisture is paramount for ensuring product stability, efficacy, and shelf-life. This document delves into the core principles of hygroscopicity, detailed experimental protocols for its characterization, and the implications for pharmaceutical sciences.

Introduction to Hygroscopicity and Nitrate Trihydrates

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment, either by absorption or adsorption.[1] For crystalline solids like nitrate trihydrates, this interaction with water vapor can lead to significant physical and chemical changes. Nitrate trihydrates are inorganic salts that incorporate three water molecules into their crystal lattice. A common example is copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), a blue crystalline solid.[2][3] Other examples include lithium nitrate trihydrate (LiNO₃·3H₂O).[4]

The hygroscopic behavior of a nitrate trihydrate is dictated by factors such as the nature of the cation, the crystal lattice energy, and the ambient temperature and relative humidity (RH). At a specific relative humidity, known as the critical relative humidity (CRH), a crystalline solid will begin to absorb a significant amount of moisture, leading to deliquescence, where the solid dissolves in the absorbed water to form a saturated solution.[5][6]

Physicochemical Properties and Hygroscopic Behavior

The interaction of nitrate trihydrates with water vapor is a dynamic process. As the ambient relative humidity increases, the material will adsorb water onto its surface. For a hydrated salt, a step-like increase in weight is typically observed on a moisture sorption isotherm as it transitions to a higher hydrate form or begins to deliquesce.[7]

Deliquescence and Critical Relative Humidity (CRH):

The CRH is a critical parameter for determining the storage and handling requirements of a hygroscopic material. Above its CRH, a nitrate trihydrate will continue to absorb water until it fully dissolves. The CRH is dependent on temperature, generally decreasing as temperature increases.[5][6] For instance, the CRH of ammonium nitrate decreases by 22% as the temperature rises from 0 °C to 40 °C.[6]

Data Presentation: Quantitative Hygroscopicity Data

Summarizing quantitative data is crucial for comparing the hygroscopic nature of different nitrate salts. The following tables provide an overview of the critical relative humidity for various nitrate compounds and the solubility of copper(II) nitrate trihydrate.

Table 1: Critical Relative Humidity (CRH) of Various Nitrate Salts at 30°C [6]

| Salt | Critical Relative Humidity (%) |

| Calcium nitrate | 46.7 |

| Ammonium nitrate | 59.4 |

| Sodium nitrate | 72.4 |

| Potassium nitrate | 90.5 |

Table 2: Solubility of Copper(II) Nitrate Trihydrate in Water at Various Temperatures [8]

| Temperature (°C) | Solubility ( g/100 g of water) |

| 0 | 83.5 |

| 10 | 100 |

| 20 | 124.7 |

| 25 | 150.6 |

| 30 | 156.4 |

| 40 | 163.2 |

| 50 | 171.7 |

| 60 | 181.7 |

| 80 | 207.7 |

| 100 | 247.2 |

Impact on Drug Development

The hygroscopicity of an active pharmaceutical ingredient (API) or excipients is a major concern in drug development. Moisture uptake can lead to:

-

Physical Instability: Changes in crystal form (polymorphism), caking, and agglomeration of powders, which can affect flowability and tablet compression.[9]

-

Chemical Instability: Hydrolysis is a common degradation pathway for moisture-sensitive drugs, particularly those containing ester or amide functional groups.[10] The absorbed water can act as a reactant, leading to the breakdown of the API and a loss of potency.

-

Reduced Shelf-Life: Degradation of the API can significantly shorten the product's shelf-life.[1]

The following diagram illustrates a logical workflow for assessing the impact of hygroscopicity on a nitrate-containing API.

Experimental Protocols

Accurate characterization of the hygroscopic properties of nitrate trihydrates requires standardized experimental protocols. The following sections detail the methodologies for Dynamic Vapor Sorption (DVS) and Thermogravimetric Analysis (TGA).

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the mass of a sample as it is exposed to a controlled relative humidity at a constant temperature.[11][12]

Objective: To determine the moisture sorption and desorption isotherms of a nitrate trihydrate, identifying the critical relative humidity and any hydrate transitions.

Methodology:

-

Instrument Setup:

-

Calibrate the DVS instrument according to the manufacturer's specifications.

-

Set the analysis temperature to a constant value, typically 25 °C.[4]

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the nitrate trihydrate sample and place it in the sample pan.[13]

-

-

Drying Stage:

-

Sorption Phase:

-

Increase the relative humidity in a stepwise manner, for example, in 10% RH increments from 0% to 90% RH.

-

At each step, allow the sample to equilibrate until a stable mass is recorded.[4]

-

-

Desorption Phase:

-

Decrease the relative humidity in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

-

-

Data Analysis:

-

The instrument's software will plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.

-

The CRH can be identified as the RH at which a sharp increase in mass occurs.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For hydrated salts, TGA is used to determine the water content and the thermal stability of the different hydrate forms.[14][15]

Objective: To quantify the water of hydration in a nitrate trihydrate and to assess its thermal decomposition profile.

Methodology:

-

Instrument Setup:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's protocol.

-

Select an inert purge gas, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min).

-

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the nitrate trihydrate sample into a TGA crucible.[16]

-

-

Heating Program:

-

Equilibrate the sample at a starting temperature, for example, 25 °C.

-

Heat the sample at a constant rate, typically 10 °C/min, to a final temperature sufficient to ensure all water is removed and to observe any decomposition of the anhydrous salt (e.g., 300 °C).[15]

-

-

Data Analysis:

-

The TGA curve will show a plot of mass loss versus temperature.

-

The stepwise mass losses correspond to the removal of water molecules. The percentage mass loss for each step can be used to calculate the number of water molecules lost.

-

The temperature at which mass loss begins indicates the onset of dehydration.

-

Visualization of Moisture-Induced Degradation Pathway

As mentioned, hydrolysis is a significant degradation pathway for many pharmaceutical compounds. The following diagram illustrates the general mechanism of acid-catalyzed hydrolysis of an ester-containing drug, a process that can be initiated by the uptake of moisture by a hygroscopic formulation.

Conclusion

The hygroscopic nature of nitrate trihydrates is a multifaceted property with significant implications for their handling, storage, and application, particularly in the pharmaceutical industry. A thorough understanding and characterization of moisture sorption behavior are essential for developing stable and effective drug products. The experimental protocols and data presented in this guide provide a framework for researchers and scientists to assess and mitigate the risks associated with the hygroscopicity of these important compounds. By implementing robust analytical strategies and informed formulation design, the challenges posed by the hygroscopic nature of nitrate trihydrates can be effectively managed.

References

- 1. scribd.com [scribd.com]

- 2. Copper(II) nitrate - Wikipedia [en.wikipedia.org]

- 3. Copper nitrate, trihydrate [tropag.com]

- 4. particletechlabs.com [particletechlabs.com]

- 5. Critical Relative Humidity [cotecna-national.net1-02.test.voxteneo.com]

- 6. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 7. proumid.com [proumid.com]

- 8. copper(II) nitrate trihydrate [chemister.ru]

- 9. researchgate.net [researchgate.net]

- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 11. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 12. mt.com [mt.com]

- 13. benchchem.com [benchchem.com]

- 14. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of Uranyl Nitrate Trihydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of uranyl nitrate trihydrate (UO₂(NO₃)₂·3H₂O) in various organic solvents. The information is intended to support research and development activities, particularly in the fields of nuclear chemistry, materials science, and where the solvation of actinide compounds is of interest. Due to the prevalence of data on the more common uranyl nitrate hexahydrate, this guide also includes relevant data for the hexahydrate form for comparative purposes, clearly noting the hydrate form in all data presentations.

Quantitative Solubility Data

The solubility of uranyl nitrate hydrates is significantly influenced by the nature of the organic solvent, particularly its polarity and ability to form coordination complexes with the uranyl ion. The following tables summarize the available quantitative solubility data.

Table 1: Solubility of Uranyl Nitrate Hexahydrate (UO₂(NO₃)₂·6H₂O) in Various Organic Solvents at 20°C

| Solvent Class | Solvent Name | Molecular Formula | Solubility (g / 100 mL of solution) |

| Alcohols | Methanol | CH₃OH | > 50 |

| Ethanol | C₂H₅OH | > 50 | |

| 1-Propanol | C₃H₇OH | 48.1 | |

| 1-Butanol | C₄H₉OH | 40.2 | |

| 1-Pentanol | C₅H₁₁OH | 33.5 | |

| Ethers | Diethyl ether | (C₂H₅)₂O | 49.2 |

| Di-n-propyl ether | (C₃H₇)₂O | 16.5 | |

| Di-n-butyl ether | (C₄H₉)₂O | 4.9 | |

| Ketones | Acetone | (CH₃)₂CO | > 50 |

| Methyl ethyl ketone | CH₃COC₂H₅ | 49.5 | |

| Methyl n-propyl ketone | CH₃CO(CH₂)₂CH₃ | 42.1 | |

| Esters | Methyl acetate | CH₃COOCH₃ | 47.2 |

| Ethyl acetate | CH₃COOC₂H₅ | 39.8 | |

| n-Propyl acetate | CH₃COOC₃H₇ | 31.0 |

Note: Data is primarily derived from studies on uranyl nitrate hexahydrate, as it is the more commonly studied form. The solubility of the trihydrate is expected to follow similar trends but may differ in absolute values.

Factors Influencing Solubility

The dissolution of uranyl nitrate hydrates in organic solvents is a complex process governed by several interrelated factors. The interplay between the solvent's properties, temperature, and the presence of other solutes determines the extent to which the compound will dissolve.

Caption: Key factors affecting the solubility of uranyl nitrate hydrates.

Experimental Protocol for Solubility Determination

The following protocol details the Isothermal Shake-Flask Method, a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent.

Materials and Apparatus

-

Solute: Uranyl nitrate trihydrate (UO₂(NO₃)₂·3H₂O), analytical grade.

-

Solvents: High-purity organic solvents (e.g., HPLC grade).

-

Apparatus:

-

Constant temperature water bath or incubator with shaking capability.

-

Borosilicate glass vials with PTFE-lined screw caps.

-

Analytical balance (±0.1 mg).

-

Calibrated pipettes and syringes.

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE).

-

Centrifuge.

-

Analytical instrument for uranium quantification (e.g., UV-Vis Spectrophotometer, ICP-MS).

-

Volumetric flasks.

-

Procedure

-

Preparation:

-

Set the shaking incubator/water bath to the desired constant temperature (e.g., 25.0 ± 0.1 °C).

-

Add an excess amount of uranyl nitrate trihydrate to several vials. The excess solid is crucial to ensure equilibrium with a saturated solution.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in the shaking incubator.

-

Agitate the vials at a constant rate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately attach a syringe filter and filter the solution into a clean, dry volumetric flask to remove any undissolved microcrystals. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with an appropriate solvent (often the same organic solvent or a miscible diluent) to a concentration that falls within the calibrated range of the analytical instrument.

-

Determine the concentration of uranium in the diluted solution using a validated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at a specific wavelength, or ICP-MS for higher sensitivity).

-

Prepare a calibration curve using standards of known uranyl nitrate concentration in the same solvent matrix.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mol/L, or mass fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the isothermal shake-flask method for determining solubility.

Caption: Workflow for the isothermal shake-flask solubility measurement.

Phase Transition Behavior of Nitrate Trihydrates Under Heating: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the phase transition behavior of nitrate trihydrates when subjected to heating. Understanding these thermal transitions is critical for applications ranging from pharmaceutical development, where hydration states can affect drug stability and efficacy, to materials science and pyrotechnics. This document summarizes key quantitative data, details experimental protocols, and visualizes the transition pathways.

Introduction to Nitrate Hydrates

Nitrate salts can exist in various hydration states, with the trihydrate form being a common crystalline structure. The water molecules in these hydrates are integral to the crystal lattice and their removal upon heating leads to a series of phase transitions, including dehydration, melting, and ultimately, decomposition of the anhydrous salt. The temperatures and enthalpies of these transitions are characteristic of the specific metallic cation in the nitrate salt. This guide will focus on the well-studied examples of calcium and magnesium nitrates to illustrate the typical phase transition behavior.

Experimental Methodologies

The characterization of the thermal behavior of nitrate trihydrates is primarily conducted using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide quantitative data on heat flow and mass changes as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with phase transitions. A typical experimental protocol is as follows:

-

Sample Preparation: A small sample (typically 5-15 mg) of the nitrate hydrate is accurately weighed and hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

-

Instrument: A calibrated DSC instrument is used.

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as dry nitrogen, with a constant purge gas flow rate (e.g., 50 mL/min) to remove any evolved gases.

-

Temperature Program: The sample is heated at a constant rate, commonly 5, 10, or 20 °C/min, over a specified temperature range (e.g., from ambient to 600 °C). The choice of heating rate can influence the peak resolution and temperature of transitions.[1]

-

Data Analysis: The resulting DSC curve plots heat flow against temperature. Endothermic peaks represent processes that absorb heat, such as melting and dehydration, while exothermic peaks indicate heat-releasing processes like some decompositions or crystallizations. The onset temperature of a peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Thermogravimetric Analysis (TGA)

TGA is used to measure changes in the mass of a sample as a function of temperature. This is particularly useful for quantifying water loss during dehydration and the decomposition of the anhydrous salt.

-

Sample Preparation: A small, accurately weighed sample (typically 5-15 mg) is placed in a tared TGA crucible, often made of alumina or platinum.

-

Instrument: A calibrated TGA instrument is used.

-

Atmosphere: Similar to DSC, an inert atmosphere (e.g., nitrogen) is commonly used to study the dehydration and decomposition without oxidation. Air or oxygen can be used to investigate oxidative decomposition.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining against temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is at its maximum.

Phase Transition Data

The following tables summarize the quantitative data for the phase transitions of calcium nitrate and magnesium nitrate hydrates upon heating. While the focus is on trihydrates, data for other common hydrates are included for comparison, as the transitions often proceed through lower hydrate forms.

Table 1: Phase Transition Temperatures of Calcium Nitrate Hydrates

| Hydrate Form | Transition | Onset Temperature (°C) |

| Ca(NO₃)₂·4H₂O | Melting | ~30 - 42.7 |

| Ca(NO₃)₂·4H₂O | Dehydration to lower hydrates | ~100 - 200 |

| Ca(NO₃)₂·3H₂O | Dehydration | Varies, often overlaps with tetrahydrate dehydration |

| Ca(NO₃)₂ (anhydrous) | Melting | ~561 |

| Ca(NO₃)₂ (anhydrous) | Decomposition | > 500 |

Table 2: Enthalpies of Transition for Calcium Nitrate Hydrates

| Hydrate Form | Transition | Enthalpy (kJ/mol) |

| Ca(NO₃)₂·4H₂O | Fusion | ~36.6 |

| Ca(NO₃)₂ (anhydrous) | Decomposition | ~369 |

Table 3: Phase Transition Temperatures of Magnesium Nitrate Hydrates

| Hydrate Form | Transition | Onset Temperature (°C) |

| Mg(NO₃)₂·6H₂O | Melting | ~89.1 |

| Mg(NO₃)₂·6H₂O | Dehydration to Mg(NO₃)₂·2H₂O | ~130 - 200 |

| Mg(NO₃)₂·2H₂O | Dehydration to Mg(NO₃)₂ | ~250 - 350 |

| Mg(NO₃)₂ (anhydrous) | Decomposition | ~350 - 500 |

Note: The exact transition temperatures can vary depending on factors such as heating rate and atmospheric pressure.

Visualization of Phase Transition Pathways

The following diagrams illustrate the logical workflow of the experimental analysis and the phase transition pathways of calcium and magnesium nitrate hydrates upon heating.

Experimental workflow for thermal analysis.

Phase transition pathway of calcium nitrate hydrate.

Phase transition pathway of magnesium nitrate hydrate.

Discussion of Phase Transition Behavior

The heating of nitrate trihydrates, and more generally nitrate hydrates, initiates a sequence of endothermic events. The initial transition is typically the melting of the hydrate, which occurs at a relatively low temperature. This is followed by one or more dehydration steps, where the water of crystallization is released. The number of dehydration steps and the temperatures at which they occur are dependent on the stability of the intermediate lower hydrates. For instance, magnesium nitrate hexahydrate undergoes a multi-step dehydration to the dihydrate and then to the anhydrous form.[1][2]

The final stage in the thermal treatment of nitrate hydrates is the decomposition of the anhydrous salt at elevated temperatures. This is a highly endothermic process that results in the formation of the corresponding metal oxide, nitrogen dioxide, and oxygen gas.[3] The decomposition temperature is a measure of the thermal stability of the anhydrous nitrate salt.

Conclusion

The phase transition behavior of nitrate trihydrates under heating is a multi-step process involving melting, dehydration, and decomposition. The specific temperatures and enthalpies of these transitions are dependent on the metallic cation. Thermoanalytical techniques such as DSC and TGA are essential for characterizing these transitions and providing the quantitative data necessary for various scientific and industrial applications. The information presented in this guide serves as a foundational reference for professionals working with these materials.

References

Computational Modeling of Nitric Acid Trihydrate Crystal Lattice: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric acid trihydrate (NAT), with the chemical formula HNO₃·3H₂O, is a crystalline compound of significant interest in atmospheric chemistry, particularly for its role in the formation of polar stratospheric clouds (PSCs). These clouds are implicated in the depletion of the ozone layer. The study of NAT's crystal lattice through computational modeling provides crucial insights into its physical and chemical properties, formation mechanisms, and stability under various conditions. This technical guide offers a comprehensive overview of the computational modeling of the NAT crystal lattice, focusing on its two known polymorphs: the metastable α-phase (α-NAT) and the stable β-phase (β-NAT).

Crystal Structures of Nitric Acid Trihydrate Polymorphs

The crystal structure of NAT has been a subject of extensive research, revealing the existence of two distinct polymorphic forms. The metastable α-phase is observed to form initially under certain conditions, which then irreversibly transforms into the stable β-phase upon warming.

Data Presentation: Crystallographic Data

The crystallographic parameters for both α-NAT and β-NAT have been determined through experimental techniques such as X-ray and neutron diffraction. A summary of this data is presented below for comparative analysis.

| Property | α-Nitric Acid Trihydrate (α-NAT) | β-Nitric Acid Trihydrate (β-NAT) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/a | P2₁2₁2₁ |

| Lattice Parameters | ||

| a (Å) | 12.98 | 9.49 |

| b (Å) | 4.88 | 7.84 |

| c (Å) | 9.98 | 15.20 |

| α (°) | 90 | 90 |

| β (°) | 111.4 | 90 |

| γ (°) | 90 | 90 |

| Cell Volume (ų) | 586.5 | 1130.46 |

| Z (Formula units/cell) | 4 | 8 |

Data Presentation: Selected Bond Lengths and Angles

The internal geometry of the nitric acid and water molecules within the crystal lattice provides insight into the hydrogen bonding network that stabilizes the structure. Below are representative bond lengths and angles for the constituent molecules.

| Bond/Angle | Representative Value (β-NAT)[1] |

| N-O Bond Lengths (Å) | 1.22 - 1.26 |

| O-H Bond Lengths (Å) | 0.96 - 1.02 |

| O-N-O Bond Angles (°) | 118 - 122 |

| H-O-H Bond Angles (°) | 104 - 109 |

Experimental Protocols

The successful computational modeling of NAT relies on accurate experimental data for validation. The following sections detail the methodologies for the synthesis and characterization of α-NAT and β-NAT.

Synthesis of α-Nitric Acid Trihydrate (α-NAT)

Objective: To produce amorphous nitric acid/water mixtures and subsequently crystallize the metastable α-NAT phase.

Methodology:

-

Preparation of Solution: A nitric acid solution of approximately 25 mol% (53.8 wt%) is prepared.

-

Amorphous Sample Generation: The solution is sprayed directly into liquid nitrogen (77 K) using a nebulizer positioned about 30 mm above the liquid surface to ensure rapid heat exchange and the formation of an amorphous solid.[2]

-

Crystallization of α-NAT: The amorphous sample is then carefully warmed. The metastable α-NAT phase crystallizes from the amorphous solid upon annealing.[2][3]

Transformation to β-Nitric Acid Trihydrate (β-NAT)

Objective: To induce the phase transition from the metastable α-NAT to the stable β-NAT.

Methodology:

-

Thermal Annealing: The sample containing crystalline α-NAT is further warmed to a temperature range of 187.5 – 195 K.

-

Phase Transition: Within this narrow temperature window, α-NAT spontaneously and irreversibly transforms into the more stable β-NAT phase.[2]

Characterization by X-ray and Neutron Diffraction

Objective: To determine the crystal structure, including lattice parameters and atomic positions, of the NAT polymorphs.

Methodology:

-

Sample Preparation: A powder sample of the synthesized NAT polymorph is loaded into a sample holder suitable for low-temperature measurements. For neutron diffraction, deuterated samples (DNO₃·3D₂O) are often used to reduce incoherent scattering from hydrogen.[4]

-

Data Collection (Powder X-ray Diffraction):

-

The sample is mounted on a powder X-ray diffractometer equipped with a cryostat to maintain the desired low temperature.

-

A monochromatic X-ray beam (e.g., Cu Kα radiation) is directed at the sample.

-

The diffracted X-rays are recorded by a detector as a function of the scattering angle (2θ).[3][5]

-

The scan is typically performed over a range of 2θ values to capture all relevant diffraction peaks.

-

-

Data Collection (Neutron Diffraction):

-

The sample is placed in a neutron beam at a dedicated neutron scattering facility.[6][7]

-

Time-of-flight or constant wavelength neutron diffraction techniques can be employed.

-

Diffraction patterns are collected at various scattering angles to obtain structural information. Neutrons are particularly effective at locating the positions of hydrogen (or deuterium) atoms due to their comparable scattering lengths with heavier atoms.[4][6]

-

-

Data Analysis (Rietveld Refinement):

-

The collected diffraction patterns are analyzed using the Rietveld refinement method.

-

This method involves fitting a calculated diffraction pattern, based on a structural model (including lattice parameters, space group, and atomic positions), to the experimental data.

-

The structural parameters are refined iteratively to minimize the difference between the calculated and observed patterns, yielding the final crystal structure.

-

Computational Modeling Methodology

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure, stability, and vibrational properties of crystalline materials like NAT.

Density Functional Theory (DFT) Calculations

Objective: To perform quantum mechanical calculations to optimize the crystal structure and predict the properties of NAT polymorphs.

Software: The CRYSTAL06 software package is a suitable tool for periodic ab initio calculations on crystalline solids.[1]

Methodology:

-

Input Structure: The initial crystal structure for the calculation is taken from experimental X-ray diffraction data for β-NAT.[1]

-

Hamiltonian: The hybrid B3LYP exchange-correlation functional is employed. This functional combines the Becke three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[1]

-

Basis Set: A Gaussian-type basis set is used to expand the crystalline orbitals. For the constituent atoms, the following basis sets are appropriate: 21G for Hydrogen, and 6-21G* for Oxygen and Nitrogen.[1]

-

Geometry Optimization:

-

The OPTGEOM keyword in the CRYSTAL input is used to perform a full geometry optimization, relaxing both the atomic positions and the lattice parameters.[8]

-

The optimization is performed by minimizing the total energy of the system. The convergence is typically checked against the root-mean-square (RMS) and the absolute value of the largest component of the gradients and the nuclear displacements.

-

-

Vibrational Frequencies:

-

Once the geometry is optimized, the vibrational frequencies can be calculated to compare with experimental infrared and Raman spectra. This is achieved by computing the second derivatives of the energy with respect to atomic displacements.

-

Visualization of NAT Phase Transitions

The formation and transformation of nitric acid trihydrate phases can be represented as a sequential process. The following diagram illustrates the logical workflow from the initial amorphous state to the stable β-NAT polymorph.

The following diagram illustrates a general workflow for the computational modeling of a molecular crystal like NAT using DFT.

References

- 1. Computational Methodologies for the Simulation and Analysis of Low-Frequency Vibrations in Molecular Crystals - ProQuest [proquest.com]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. mcgill.ca [mcgill.ca]

- 4. iiif.library.cmu.edu [iiif.library.cmu.edu]

- 5. Characterization of frozen aqueous solutions by low temperature X-ray powder diffractometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arxiv.org [arxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tutorials.crystalsolutions.eu [tutorials.crystalsolutions.eu]

Methodological & Application

Application Notes and Protocols: Standard Protocol for Preparing Aqueous Copper(II) Nitrate Trihydrate Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copper(II) nitrate trihydrate, Cu(NO₃)₂·3H₂O, is a highly water-soluble crystalline solid that serves as a common source of copper(II) ions in various chemical and biological applications.[1][2] It is utilized in organic synthesis, as a catalyst, in electroplating, and as a micronutrient source in agriculture.[2][3] Accurate preparation of aqueous solutions of copper(II) nitrate trihydrate is crucial for experimental reproducibility and success. This document provides a detailed protocol for the preparation of aqueous solutions of copper(II) nitrate trihydrate, along with essential safety information and physical properties.

Safety Precautions

Copper(II) nitrate trihydrate is a strong oxidizing agent and can cause serious eye damage, skin irritation, and is harmful if swallowed.[4][5] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or a chemical fume hood.[6]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[4][7]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[4][7]

-

Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[5][6]

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[5]

-

Keep away from heat, sparks, open flames, and combustible materials.[4][6][7]

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.[5] Copper(II) nitrate trihydrate is deliquescent, meaning it readily absorbs moisture from the air.[8]

-

Ensure eyewash stations and safety showers are readily accessible.[6]

Data Presentation

Table 1: Physical and Chemical Properties of Copper(II) Nitrate Trihydrate

| Property | Value |

| Chemical Formula | Cu(NO₃)₂·3H₂O |

| Molecular Weight | 241.60 g/mol [2] |

| Appearance | Blue crystalline solid[2] |

| Melting Point | 114.5 °C[3] |

| Boiling Point | 170 °C (decomposes)[3] |

| Density | 2.32 g/cm³[3] |

| Solubility in Water | 2670 g/L[3] |

| pH | 3-4 (50 g/L solution at 20°C)[3] |

Table 2: Hazard Identification

| Hazard | GHS Classification | Precautionary Statements |

| Oxidizing Solid | Category 2[4] | P210, P220, P221 |

| Acute Toxicity (Oral) | Category 4[4] | P264, P270, P301+P312+P330 |

| Skin Irritation | Category 2[4] | P280, P302+P352, P332+P313 |

| Serious Eye Damage | Category 1[4] | P280, P305+P351+P338+P310 |

| Acute Aquatic Toxicity | Category 1[4] | P273, P391 |

Experimental Protocol: Preparation of a 0.1 M Aqueous Copper(II) Nitrate Trihydrate Solution

This protocol describes the preparation of 100 mL of a 0.1 M aqueous solution of copper(II) nitrate trihydrate.

Materials:

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Deionized or distilled water

-

100 mL volumetric flask

-

Beaker (50 mL or 100 mL)

-

Glass stirring rod

-

Spatula

-

Analytical balance

-

Wash bottle with deionized water

-

Personal Protective Equipment (safety goggles, gloves, lab coat)

Procedure:

-

Calculation:

-

Determine the required mass of copper(II) nitrate trihydrate.

-

The molecular weight of Cu(NO₃)₂·3H₂O is 241.60 g/mol .

-

For 100 mL (0.1 L) of a 0.1 M solution, the required moles are: 0.1 mol/L * 0.1 L = 0.01 mol.

-

The required mass is: 0.01 mol * 241.60 g/mol = 2.416 g.

-

-

Weighing:

-

Place the beaker on the analytical balance and tare it.

-

Carefully weigh out 2.416 g of copper(II) nitrate trihydrate into the beaker using a spatula.

-

-

Dissolution:

-

Add approximately 50 mL of deionized water to the beaker containing the copper(II) nitrate trihydrate.

-

Stir the mixture with a glass stirring rod until the solid is completely dissolved. The solution will be a clear blue color.

-

-

Transfer:

-

Carefully transfer the dissolved solution from the beaker into the 100 mL volumetric flask.

-

Rinse the beaker and the stirring rod with a small amount of deionized water from the wash bottle and add the rinsing to the volumetric flask to ensure all the solute is transferred. Repeat this step 2-3 times.

-

-

Dilution:

-

Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

Use a dropper or pipette for the final addition to avoid overshooting the mark.

-

-

Mixing:

-

Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed and homogeneous.

-

-

Storage:

-

Transfer the prepared solution to a clean, properly labeled bottle. The label should include the name of the solution (0.1 M Copper(II) Nitrate Trihydrate), the date of preparation, and your initials.

-

Store the solution in a cool, dry place away from light and incompatible materials.

-

Experimental Workflow Diagram

Caption: Experimental workflow for preparing an aqueous solution of copper(II) nitrate trihydrate.

References

- 1. americanelements.com [americanelements.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Cupric nitrate trihydrate | 10031-43-3 [chemicalbook.com]

- 4. caterchem.com [caterchem.com]

- 5. employees.delta.edu [employees.delta.edu]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Single Crystal Growth of Nitrate Trihydrate

Introduction

The growth of high-quality single crystals is a critical prerequisite for a multitude of analytical techniques aimed at elucidating the molecular and structural properties of materials. Single crystal X-ray diffraction (SCXRD), for instance, provides unambiguous determination of a molecule's three-dimensional structure.[1] This protocol provides a detailed methodology for the growth of single crystals of nitrate trihydrate compounds, which have applications in various fields including catalysis, electronics, and nonlinear optics.[2][3][4] The methods outlined are generally applicable to a range of nitrate trihydrate salts that are soluble in common solvents.

The primary methods for growing single crystals from solution include slow evaporation, slow cooling, and vapor/liquid diffusion.[5][6][7] The choice of method depends on the solubility of the compound in different solvents and its thermal stability.[7] For many hydrated metal nitrates, such as copper(II) nitrate trihydrate, which is a blue crystalline solid, crystal growth can often be achieved from aqueous or alcoholic solutions.[2][8]

Core Principles of Crystallization

The fundamental principle behind crystallization from a solution is the gradual increase of the solute's concentration to a point of supersaturation, which encourages the formation of a crystalline lattice. This can be achieved by slowly evaporating the solvent, reducing the temperature of a saturated solution, or by introducing a solvent in which the compound is less soluble (an anti-solvent).[1][9] The slower the process of reaching supersaturation, the larger and more well-defined the resulting crystals are likely to be. It is crucial to minimize mechanical disturbances and control the rate of temperature change or evaporation to prevent rapid precipitation, which leads to the formation of polycrystalline powder rather than single crystals.[6][9]

Experimental Protocols

This section details the common methods for single crystal growth of nitrate trihydrate from solution.

1. Materials and Equipment

-

Nitrate Trihydrate Salt: High purity salt (e.g., Copper(II) Nitrate Trihydrate, ≥99%). The purity of the starting material is crucial for obtaining high-quality single crystals.[6]

-

Solvents: High-purity solvents (e.g., deionized water, ethanol, methanol). The choice of solvent is critical; the compound should have moderate solubility in the chosen solvent.[5]

-

Glassware: Beakers, Erlenmeyer flasks, vials of various sizes, petri dishes. All glassware must be scrupulously clean to avoid unwanted nucleation sites.

-

Heating and Stirring: Hotplate with magnetic stirring capability.

-

Filtration: Syringe filters (0.22 µm or 0.45 µm) or a Pasteur pipette with glass wool to remove insoluble impurities.[9]

-

Crystal Growth Vessels: Small vials or test tubes that can be loosely covered or sealed.

-

Controlled Environment: A quiet, vibration-free location with a relatively stable temperature.[9] A refrigerator or a programmable cooling device can be used for the slow cooling method.

2. Protocol 1: Slow Evaporation Method

This is the simplest method and is effective for compounds that are not sensitive to ambient conditions.[5]

-

Prepare a Saturated Solution:

-

In a clean beaker, dissolve the nitrate trihydrate salt in a suitable solvent (e.g., deionized water) at room temperature.

-

Add the salt incrementally with stirring until a small amount of undissolved solid remains, indicating that the solution is saturated.

-

-

Ensure Complete Dissolution of Solute for Crystallization:

-

Gently warm the solution on a hotplate while stirring to dissolve the remaining solid. Add a minimal amount of additional solvent if necessary to achieve complete dissolution.

-

-

Filter the Solution:

-

To remove any dust or undissolved impurities, filter the warm, saturated solution through a syringe filter or a Pasteur pipette plugged with glass wool into a clean crystallization vessel (e.g., a small beaker or vial).[9]

-

-

Allow for Slow Evaporation:

-

Cover the vessel with a watch glass or parafilm with a few small perforations to allow for slow evaporation of the solvent.

-

Place the vessel in a location free from vibrations and significant temperature fluctuations.

-

-

Crystal Growth and Harvesting:

-

Crystals should form over a period of several days to weeks.

-

Once the crystals have reached a suitable size, carefully decant the mother liquor.

-

Gently wash the crystals with a small amount of a solvent in which they are sparingly soluble to remove any remaining solution.

-

Dry the crystals on a filter paper.

-

3. Protocol 2: Slow Cooling Method

This method is suitable for compounds that have a significant change in solubility with temperature.[6]

-

Prepare a Saturated Solution at an Elevated Temperature:

-

Prepare a saturated solution of the nitrate trihydrate in a suitable solvent at a temperature below the solvent's boiling point (e.g., 40-60 °C).[5]

-

-

Filter the Hot Solution:

-

Quickly filter the hot, saturated solution into a pre-warmed, clean crystallization vessel to remove any impurities.

-

-

Induce Slow Cooling:

-

Cover the vessel and place it in an insulated container (e.g., a Dewar flask or a styrofoam box) to allow for very slow cooling to room temperature.

-

Alternatively, for more controlled cooling, a programmable water bath or oven can be used to slowly ramp down the temperature.[10]

-

-

Crystal Growth and Harvesting:

-

As the solution cools, the solubility of the nitrate trihydrate will decrease, leading to the formation of crystals.

-

Once the solution has reached the final temperature and crystal growth has ceased, harvest the crystals as described in the slow evaporation protocol.

-

4. Protocol 3: Vapor Diffusion Method